8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. The presence of the triazole ring and the fluorinated benzoyl group suggests that it may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the azabicyclic structure.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.
Attachment of the Fluorinated Benzoyl Group: This step involves the acylation of the azabicyclic core with 3-fluoro-4-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Catalysts: Use of catalysts to improve reaction rates and selectivity.
Solvents: Selection of solvents that maximize solubility and minimize by-products.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the methyl group on the benzoyl moiety.
Reduction: Reduction reactions might target the carbonyl group of the benzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted triazoles or benzoyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the triazole ring.
Receptor Modulation: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the fluorinated benzoyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-chloro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- 8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro or hydrogen analogs.
- Triazole Ring : The triazole ring provides unique binding properties and stability, making it distinct from other heterocycles.
This detailed overview provides a comprehensive understanding of 8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11-2-3-12(8-16(11)18)17(23)22-13-4-5-14(22)10-15(9-13)21-7-6-19-20-21/h2-3,6-8,13-15H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHWLSMRHDXHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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